4-(Piperidin-3-yl)benzoic acid hydrochloride
Overview
Description
3-(Piperidin-4-yl)benzoic acid hydrochloride is a 4-aryl piperidine . It’s used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
While specific synthesis methods for 4-(Piperidin-3-yl)benzoic acid hydrochloride are not available, similar compounds often involve reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The empirical formula for 3-(Piperidin-4-yl)benzoic acid hydrochloride is C12H16ClNO2 . The molecular weight is 241.71 .Physical And Chemical Properties Analysis
The compound is a powder with a quality level of 100 and an assay of ≥95% . It’s suitable for use as a linker in reactions, and it has a carboxylic acid functional group . The storage temperature is 2-8°C .Scientific Research Applications
1. Synthesis of Hybrid Compounds
4-(Piperidin-3-yl)benzoic acid hydrochloride is used in the synthesis of hybrid compounds. For instance, Ivanova et al. (2019) described the synthesis of hybrid systems containing pharmacophoric fragments using reactions of related benzoic acid with nitrogenous bases like piperidine. These reactions involve forming a condensed dihydropyran structure and its subsequent aromatization into a benzodihydrochromenilium salt under the action of HCl (Ivanova, Kanevskaya, & Fedotova, 2019).
2. Corrosion Inhibition Studies
Derivatives of piperidine, such as piperine derivatives, have been studied for their interaction with iron surfaces. Belghiti et al. (2018) investigated the theoretical interaction of Piperine derivatives with iron, indicating potential applications in corrosion inhibition (Belghiti et al., 2018).
3. Metabolic Studies in Pharmaceuticals
In the field of pharmaceuticals, the metabolic pathways of drugs involving piperidine derivatives have been explored. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, which is oxidized to various metabolites including a compound related to piperidine (Hvenegaard et al., 2012).
4. Synthesis of Compounds with Antagonist Activity
Piperidine derivatives are synthesized for their potential biological activities. Watanabe et al. (1993) synthesized piperidines with 5-HT2 antagonist activity, demonstrating the relevance of piperidine derivatives in creating biologically active compounds (Watanabe, Yoshiwara, & Kanao, 1993).
5. Antibacterial Activity Studies
Research by Merugu, Ramesh, and Sreenivasulu (2010) involved synthesizing piperidine-containing compounds and screening them for antibacterial activity. This indicates potential applications in developing antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-piperidin-3-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAAPDIIUFMVKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)benzoic acid hydrochloride | |
CAS RN |
2044705-22-6 | |
Record name | 4-(piperidin-3-yl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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